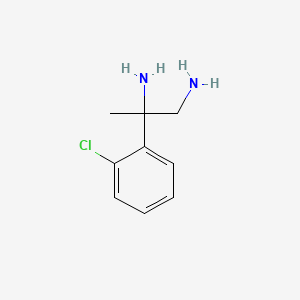![molecular formula C18H22ClNO4S B2985129 (4-Chloro-2,5-dimethoxyphenyl)[(2,3,5,6-tetramethylphenyl)sulfonyl]amine CAS No. 884615-05-8](/img/structure/B2985129.png)
(4-Chloro-2,5-dimethoxyphenyl)[(2,3,5,6-tetramethylphenyl)sulfonyl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Chloro-2,5-dimethoxyphenyl)[(2,3,5,6-tetramethylphenyl)sulfonyl]amine, also known as TMS-4-DMT, is a chemical compound that has been extensively studied for its potential applications in scientific research. It belongs to the class of phenethylamines and is structurally similar to the psychedelic drug mescaline.
Aplicaciones Científicas De Investigación
(4-Chloro-2,5-dimethoxyphenyl)[(2,3,5,6-tetramethylphenyl)sulfonyl]amine has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have high affinity and selectivity for the serotonin 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. This compound has been used as a tool to study the structure-activity relationship of 5-HT2A receptor ligands and to investigate the role of this receptor in various physiological and pathological conditions.
Mecanismo De Acción
(4-Chloro-2,5-dimethoxyphenyl)[(2,3,5,6-tetramethylphenyl)sulfonyl]amine acts as a partial agonist at the 5-HT2A receptor, meaning that it binds to the receptor and activates it to a lesser extent than a full agonist. This results in a moderate activation of the receptor and a downstream signaling cascade that leads to changes in neuronal activity and neurotransmitter release. The exact mechanism of action of this compound is still being investigated, but it is thought to involve the modulation of intracellular signaling pathways and the activation of downstream effector molecules.
Biochemical and Physiological Effects:
This compound has been shown to induce a range of biochemical and physiological effects in vitro and in vivo. It has been reported to increase the release of neurotransmitters such as dopamine, norepinephrine, and serotonin, and to enhance synaptic plasticity and neuronal excitability. This compound has also been shown to have anti-inflammatory and neuroprotective effects, and to modulate the activity of the immune system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (4-Chloro-2,5-dimethoxyphenyl)[(2,3,5,6-tetramethylphenyl)sulfonyl]amine for lab experiments is its high affinity and selectivity for the 5-HT2A receptor, which allows for precise targeting of this receptor in vitro and in vivo. It also has a relatively long half-life and low toxicity, making it a safe and reliable tool for scientific research. However, one limitation of this compound is its relatively low potency as a partial agonist, which may limit its effectiveness in certain experimental settings.
Direcciones Futuras
There are many potential future directions for research on (4-Chloro-2,5-dimethoxyphenyl)[(2,3,5,6-tetramethylphenyl)sulfonyl]amine. One area of interest is the development of more potent and selective 5-HT2A receptor ligands based on the structure of this compound. Another area of interest is the investigation of the role of the 5-HT2A receptor in various neurological and psychiatric disorders, such as depression, anxiety, and schizophrenia. Additionally, this compound could be used as a tool to study the neural circuits and mechanisms underlying consciousness and altered states of consciousness, such as those induced by psychedelic drugs.
Métodos De Síntesis
The synthesis of (4-Chloro-2,5-dimethoxyphenyl)[(2,3,5,6-tetramethylphenyl)sulfonyl]amine involves the reaction of 4-chloro-2,5-dimethoxyphenylamine with p-toluenesulfonyl chloride in the presence of a base such as triethylamine. The reaction yields this compound as a white crystalline solid with a high purity.
Propiedades
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)-2,3,5,6-tetramethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClNO4S/c1-10-7-11(2)13(4)18(12(10)3)25(21,22)20-15-9-16(23-5)14(19)8-17(15)24-6/h7-9,20H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFDCPPAUIHQQIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)NC2=CC(=C(C=C2OC)Cl)OC)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

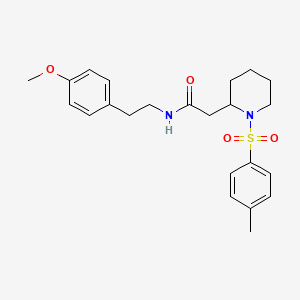


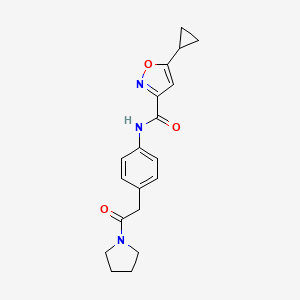
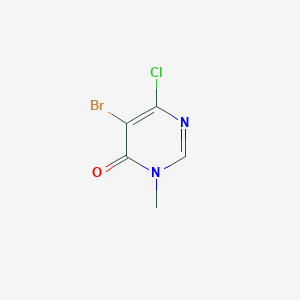
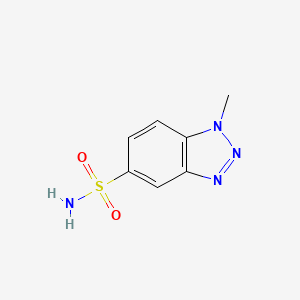
![Benzyl 2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate](/img/structure/B2985057.png)
![N-(2-(6-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2985058.png)
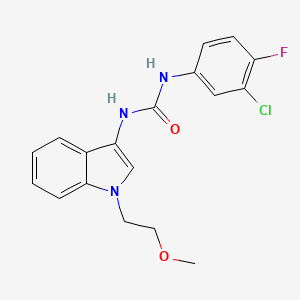
![4-Methoxyphenyl [9-(4-methylpiperidino)-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-8-yl] sulfone](/img/structure/B2985060.png)
![6-(((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-isopentyl-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2985061.png)
